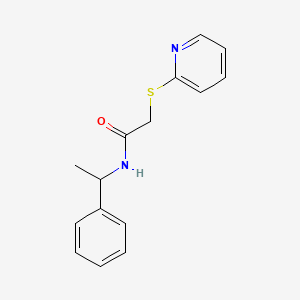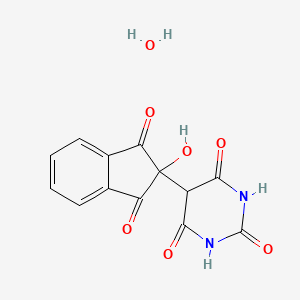![molecular formula C20H19F3N6O B5035199 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound belongs to a class of heterocyclic compounds, specifically pyridazine derivatives, which have significant importance in medicinal chemistry due to their biological properties and potential pharmaceutical applications.
Synthesis Analysis
- The synthesis of similar pyridazine derivatives often involves reactions with active methylene compounds and diazotized heterocyclic amines, leading to the formation of various tricyclic and polycyclic compounds (Deeb, El-Mariah, & Hosny, 2004).
- Another approach to synthesis includes the reaction of sodium salt of certain precursor compounds with diazotized heterocyclic amines (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Molecular Structure Analysis
- X-ray diffraction and density functional theory calculations are commonly used for the structure analysis of pyridazine analogs, providing insights into the molecular geometry and electronic properties (Sallam et al., 2021).
Chemical Reactions and Properties
- Pyridazine derivatives undergo various chemical reactions including cyclization, condensation, and reactions with hydrazines and aldehydes, leading to the formation of diverse heterocyclic structures (El-Mariah, Hosny, & Deeb, 2006).
- They also show reactivity towards hydroximoyl chlorides and other active methylene compounds (Zohdi, Osman, & Abdelhamid, 1997).
Physical Properties Analysis
- The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined using spectroscopic techniques and elemental analysis (Ali, 2009).
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include f2318-0130, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets to exert their effects . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can affect various biochemical pathways to exert their antileishmanial and antimalarial activities .
Result of Action
It’s known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Propriétés
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-8-9-29(26-14)18-7-6-17(24-25-18)27-10-12-28(13-11-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACPXHCSFICRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)

![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035157.png)

![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)


![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)